Negative Control for CD47-Mediated Signaling: The Hexapeptide RFYVVM Lacks CD47 Binding Activity
The key functional differentiator for H-Arg-Phe-Tyr-Val-Val-Met-OH (RFYVVM) is its inability to bind to the CD47 receptor, a characteristic of the longer native sequence. While the octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (RFYVVMWK) is a known CD47 agonist that stimulates cell adhesion and platelet aggregation, the hexapeptide is a truncated version that lacks this activity [1]. This is not an incremental loss of potency; it is a qualitative change in receptor engagement, making the hexapeptide essential as a negative control to define CD47-dependent vs. CD47-independent TSP-1 signaling pathways [2].
| Evidence Dimension | CD47 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Lacks CD47-binding activity (qualitative assessment) |
| Comparator Or Baseline | H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (RFYVVMWK) |
| Quantified Difference | Not applicable (qualitative difference in receptor engagement) |
| Conditions | Cell-based adhesion and signaling assays (implied by vendor descriptions) |
Why This Matters
This is the defining characteristic for procurement; the compound is selected precisely because it lacks activity in this key assay, serving as a control to validate the specificity of CD47-mediated effects observed with the full octapeptide.
- [1] TargetMol. (n.d.). Thrombospondin-1 (1016-1021) (human, bovine, mouse). Product Page. View Source
- [2] NovoPro Labs. (n.d.). Thrombospondin-1 (1016-1021) (human, bovine, mouse) peptide. Product Page. View Source
